3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide
Description
Overview of Purine (B94841) Heterocycles in Medicinal and Materials Chemistry Research
Purine heterocycles are fundamental bicyclic nitrogen-containing aromatic compounds. This core structure is integral to life, forming the basis of the nucleobases adenine (B156593) and guanine (B1146940), which are essential components of DNA and RNA. Beyond their role in genetics, purines are central to cellular metabolism and signaling, being key components of molecules like adenosine (B11128) triphosphate (ATP), coenzyme A, and cyclic adenosine monophosphate (cAMP).
The inherent biological activity of the purine scaffold has made it a "privileged scaffold" in medicinal chemistry. This means that the purine core can be chemically modified in numerous ways to create a diverse library of compounds that can interact with a wide range of biological targets. Consequently, purine derivatives have been successfully developed into drugs for various diseases, including cancer, viral infections, and inflammatory conditions. In materials chemistry, the unique electronic and self-assembly properties of purine derivatives are being explored for the development of novel organic materials and biosensors.
Significance of Imino Functional Groups in Organic and Bioorganic Chemistry
An imino functional group is characterized by a carbon-nitrogen double bond (C=N). This group is a key component in a vast array of organic reactions and is found in many naturally occurring and synthetic compounds. In bioorganic chemistry, the imino group is particularly significant as it is a common feature in many Schiff bases, which are intermediates in a variety of enzymatic reactions, including transamination and decarboxylation.
The presence of an imino group can significantly influence the electronic properties and three-dimensional structure of a molecule. This, in turn, can affect its reactivity and its ability to bind to biological targets. The imino group can act as a hydrogen bond acceptor and its geometry can be crucial for fitting into the active site of an enzyme or the binding pocket of a receptor.
Role of Acyclic Amide/Propanamide Moieties in Molecular Design
Acyclic amide moieties, such as the propanamide group, are prevalent in drug design and medicinal chemistry. The amide bond is a stable, planar structure that can participate in hydrogen bonding, a key interaction for drug-receptor binding. The propanamide moiety, specifically, provides a flexible linker that can position other functional groups in an optimal orientation for interaction with a biological target.
Contextualizing 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide within Purine Derivative Research
Given the absence of specific research on this compound in the current scientific literature, its potential can be inferred from the known roles of its constituent parts. The N9 position of the purine ring is a common site for substitution in the development of purine-based therapeutics. acs.orgnih.govacs.orgresearchgate.net The attachment of a propanamide side chain at this position suggests a design strategy aimed at exploring specific interactions with a target protein.
The 6-imino group is an interesting feature, as it is an isomer of the more common 6-amino group found in adenine. This subtle change can alter the hydrogen bonding pattern and electronic distribution of the purine ring, potentially leading to novel biological activities. The combination of these features in a single molecule makes this compound a unique chemical entity worthy of investigation.
Scope and Objectives of Academic Inquiry into the Chemical Compound
The primary objective of academic inquiry into a novel compound like this compound would be to synthesize it and characterize its physicochemical properties. Following this, the scope of research would likely expand to include:
Biological Screening: Investigating the compound's activity against a panel of biological targets, such as kinases, polymerases, or G-protein coupled receptors, given the known activities of other purine derivatives.
Structural Biology: Determining the three-dimensional structure of the compound in complex with a biological target to understand the molecular basis of its activity.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds with modifications to the purine core, the imino group, and the propanamide side chain to understand how these changes affect biological activity.
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which the compound exerts its biological effect.
Data on Related Purine Derivatives
To provide a comparative context for the potential properties of this compound, the following table presents data on well-characterized purine derivatives. It is important to note that this data is for comparative purposes only and does not represent the properties of the subject compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known Biological Role |
| Adenine | C₅H₅N₅ | 135.13 | Component of DNA and RNA |
| Guanine | C₅H₅N₅O | 151.13 | Component of DNA and RNA |
| Acyclovir | C₈H₁₁N₅O₃ | 225.20 | Antiviral drug |
| Theophylline | C₇H₈N₄O₂ | 180.16 | Bronchodilator |
Structure
3D Structure
Properties
IUPAC Name |
3-(6-aminopurin-9-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c9-5(15)1-2-14-4-13-6-7(10)11-3-12-8(6)14/h3-4H,1-2H2,(H2,9,15)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDQJISRLBZBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315181 | |
| Record name | 3-(6-aminopurin-9-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7051-65-2 | |
| Record name | NSC292932 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(6-aminopurin-9-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Approaches for 3 6 Imino 6,9 Dihydro 3h Purin 9 Yl Propanamide
Retrosynthetic Analysis of the 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route. For this compound, the analysis reveals several strategic bond disconnections.
Key Bond Disconnections and Precursor Identification
The primary disconnections for the target molecule involve the side chain at the N9 position and the bonds within the purine (B94841) heterocycle itself.
C9-N (Alkyl-Aza) Disconnection : The most logical initial disconnection is at the bond between the N9 atom of the purine ring and the propyl side chain. This simplifies the molecule into two key precursors: the purine core, which is a tautomer of adenine (B156593) (6-aminopurine), and a three-carbon electrophilic synthon.
C6-N (Amine/Imino) Disconnection : Further deconstruction of the purine core involves disconnecting the imino group at the C6 position. This leads to a precursor with a suitable leaving group at C6, such as 6-chloropurine (B14466), which is a common intermediate in purine synthesis.
Purine Ring Disconnection (Traube Synthesis) : A more fundamental disconnection breaks down the purine's fused ring system. This approach, central to de novo synthesis, dissects the imidazole (B134444) ring from the pyrimidine (B1678525) ring, leading back to a substituted 4,5-diaminopyrimidine (B145471) precursor.
These disconnections identify a set of potential starting materials and key intermediates for the synthesis.
Table 1: Precursors Identified from Retrosynthetic Analysis
| Disconnection Strategy | Key Precursors Identified |
|---|---|
| C9-N Alkyl-Aza Bond | 6-Aminopurine (Adenine), 3-bromopropanamide, Acrylonitrile (B1666552) |
| C6-N Amine/Imino Bond | N9-(2-cyanoethyl)-6-chloropurine, 6-Chloropurine |
Classical Organic Synthesis Strategies
Classical synthesis provides robust and well-established methods for assembling complex molecules like the target purine derivative from simpler starting materials. These strategies can be broadly categorized into the construction of the core heterocycle and its subsequent modification.
Construction of the Purine Heterocycle
The bicyclic purine core is a nitrogen-containing heterocycle that can be built from scratch or by modifying existing, simpler purines. wikipedia.orgmicrobenotes.com
De novo synthesis involves the construction of the purine ring system from acyclic or monocyclic precursors. microbenotes.comprolekare.cz The most prominent classical method is the Traube purine synthesis. This pathway typically begins with a pyrimidine derivative and builds the fused imidazole ring onto it.
The general sequence for a Traube synthesis is as follows:
Start with a substituted pyrimidine : A common starting point is a 4,5-diaminopyrimidine.
Introduce the C8 carbon : The imidazole ring is closed by reacting the 4,5-diamino groups with a one-carbon source.
Cyclization : The cyclization reaction forms the complete purine ring system.
Formic acid is a classic reagent for introducing the C8 carbon, leading to the formation of the purine scaffold. pharmaguideline.com The atoms that constitute the purine ring are sourced from various simple molecules, including amino acids like glycine, glutamine, and aspartate in biological pathways. utah.eduwikipedia.org
Table 2: Representative Steps in Traube Purine Synthesis
| Step | Reactant | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | 4,5-Diaminopyrimidine | Formic Acid (HCOOH) | Purine | Imidazole ring formation and closure |
An alternative to de novo synthesis is to start with a commercially available purine and perform functional group interconversions and substitutions. researchgate.net A common strategy for synthesizing N9-substituted purines involves the direct alkylation of a purine derivative.
For the target molecule, this approach would begin with adenine (6-aminopurine) or 6-chloropurine. The alkylation with a suitable three-carbon side chain, such as 3-halopropanamide or acrylonitrile, typically occurs at the N9 position. The reaction of purines with acrylonitrile followed by hydration of the nitrile group is a well-established method for introducing a propanamide side chain.
The regioselectivity of alkylation (N9 vs. N7) is a critical consideration, though N9-alkylation is often favored under neutral or basic conditions for many purines.
Table 3: Conditions for N9-Alkylation of Purines
| Purine Substrate | Alkylating Agent | Base / Catalyst | Solvent | Typical Outcome |
|---|---|---|---|---|
| 6-Chloropurine | Acrylonitrile | K₂CO₃ | DMF | N9-(2-cyanoethyl)-6-chloropurine |
Formation of the Imino Group at Position 6
The 6-imino group in the target molecule's name, this compound, represents a tautomeric form of the more stable 6-amino group. nih.gov Adenine and its derivatives exist in a dynamic equilibrium between the amino and imino forms, with the 6-amino tautomer being overwhelmingly predominant under physiological conditions. Therefore, synthetic strategies are designed to produce the 6-amino analogue.
The standard method for introducing the 6-amino group onto the purine ring is through the nucleophilic aromatic substitution of a 6-halopurine, typically 6-chloropurine. The N9-alkylated 6-chloropurine intermediate is treated with ammonia (B1221849) to displace the chloride and install the amino group.
Table 4: Methods for Amination of 6-Chloropurine Derivatives
| Substrate | Aminating Agent | Conditions | Product |
|---|---|---|---|
| N9-substituted 6-chloropurine | Ammonia (in Methanol) | Sealed tube, heat | N9-substituted 6-aminopurine (Adenine derivative) |
This reaction is a crucial final step in many synthetic routes, converting the versatile 6-chloro intermediate into the desired adenine analogue scaffold. The resulting product is understood to be the 6-amino tautomer, which exists in equilibrium with the 6-imino form.
Amidation and Imination Reactions
The synthesis of the 6-iminopurine core is a critical step. This functionality can be achieved through various amidation and imination strategies. While direct C-H amidation of purines has been reported, it typically targets the C8 position. nih.gov A more common approach involves the conversion of a precursor, such as a 6-chloropurine derivative.
The introduction of the amino group at the C6 position, which can exist in the imino tautomeric form, is often accomplished via nucleophilic aromatic substitution. For instance, 6-chloropurine can react with an amine source to yield the desired 6-amino (or imino) functionality. The reaction conditions, including the choice of solvent and base, are crucial for achieving high yields and minimizing side reactions.
Alternatively, the purine ring can be constructed from substituted pyrimidine precursors. This involves a series of reactions, including the introduction of amine substituents at the 4- and 6-positions of a dihalopyrimidine, followed by reduction of a nitro group and subsequent cyclization to form the imidazole portion of the purine. google.com
Considerations for Imino Tautomer Formation
Purine bases can exist in different tautomeric forms, and the equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. blogspot.comnih.govresearchgate.net For this compound, the exocyclic group at the C6 position is depicted as an imino group, which is a tautomer of the more common amino form of adenine derivatives.
The stability of the imino tautomer can be influenced by intramolecular hydrogen bonding and the surrounding chemical environment. researchgate.netias.ac.in In the solid state, the imino form can be stabilized by such interactions. ias.ac.in In solution, the proportion of the imino tautomer can vary significantly depending on the polarity of the solvent. ias.ac.in For synthetic purposes, it is important to be aware of this tautomeric equilibrium, as it can affect the reactivity of the purine ring and the spectroscopic characterization of the final product. Quantum chemical calculations can be employed to predict the relative stabilities of the different tautomers. researchgate.net
Table 1: Factors Influencing Amino-Imino Tautomerism in Purines
| Factor | Influence on Tautomeric Equilibrium |
| Solvent Polarity | The proportion of the imino form can increase in more polar solvents. ias.ac.in |
| Intramolecular Hydrogen Bonding | Can stabilize the imino tautomer, particularly in the solid state. researchgate.netias.ac.in |
| Substituents | Electron-withdrawing or -donating groups on the purine ring can affect the relative stability of the tautomers. |
| Concentration and Temperature | Can shift the equilibrium, especially in cases of intermolecular association. ias.ac.in |
Introduction of the Propanamide Side Chain at Purine N9
A key challenge in the synthesis of N9-substituted purines is achieving regioselectivity, as alkylation can also occur at the N7 position. researchgate.netnih.gov
N-Alkylation Reactions at Purine Nitrogen Centers
The direct alkylation of purines with an appropriate alkyl halide is a common method for introducing a side chain. researchgate.nettandfonline.comub.edu However, this reaction often yields a mixture of N9 and N7 isomers. researchgate.netnih.gov The N9-substituted product is typically the major isomer. rsc.org
To improve the regioselectivity for N9-alkylation, various strategies have been developed. These include the use of specific bases and reaction conditions. For example, tetrabutylammonium (B224687) hydroxide (B78521) has been shown to promote N9-alkylation. ub.edu Microwave-assisted reactions can also improve yields and selectivity. ub.edu Another approach involves the use of radical SRN1 reactions, which have demonstrated high regioselectivity for N9-alkylation. tandfonline.com The Mitsunobu reaction provides an alternative for N-alkylation with alcohols, although it may require long reaction times. ub.edu
Table 2: Comparison of N9-Alkylation Methods for Purines
| Method | Advantages | Disadvantages |
| Direct Alkylation | Simple procedure. | Often results in a mixture of N7 and N9 isomers. researchgate.netnih.gov |
| Microwave-Assisted Alkylation | Improved yields and regioselectivity, shorter reaction times. ub.edu | Requires specialized equipment. |
| Radical SRN1 Reaction | Highly regioselective for N9. tandfonline.com | May require specific radical initiators. |
| Mitsunobu Reaction | Useful for alkylation with alcohols. | Can require long reaction times. ub.edu |
Coupling Strategies for Amide Formation
The propanamide side chain can be introduced by first alkylating the purine with a precursor containing a carboxylic acid or ester functionality, followed by amide bond formation. The direct coupling of a carboxylic acid and an amine to form an amide bond is a widely used transformation in organic synthesis. researchgate.nethepatochem.comluxembourg-bio.com
This reaction typically requires the activation of the carboxylic acid using a coupling reagent. hepatochem.comfishersci.co.uk Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.compeptide.com Phosphonium and uronium/aminium salt-based reagents are also highly effective. peptide.com The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. hepatochem.com
For the synthesis of this compound, a plausible route would involve the N9-alkylation of a protected 6-iminopurine with a 3-halopropanoic acid derivative, followed by a coupling reaction with ammonia or a protected amine to form the terminal amide.
Stereochemical Control in Synthesis (if applicable)
If the propanamide side chain were to contain a stereocenter, for example, at the alpha-position to the amide, stereochemical control would be a critical consideration.
Enantioselective and Diastereoselective Routes
The synthesis of enantiomerically pure nucleoside analogues is an active area of research. nih.gov Diastereoselective approaches often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. mcgill.cagoogle.com For instance, the introduction of the side chain could be achieved through an enantioselective Michael addition or an asymmetric alkylation.
Chemoenzymatic methods, which utilize enzymes to catalyze specific transformations with high stereoselectivity, also represent a powerful tool for the synthesis of chiral molecules. nih.gov While the specific compound , this compound, does not inherently possess a stereocenter in the propanamide chain, the principles of stereocontrolled synthesis would be directly applicable to the synthesis of more complex analogues.
Protecting Group Strategies and Deprotection Techniques
In the multistep synthesis of purine derivatives, protecting groups are essential for temporarily masking reactive sites to prevent unwanted side reactions. For the synthesis of this compound, the primary site requiring protection is the exocyclic N6-amino group of the adenine core. This ensures that alkylation occurs selectively at the desired N9 position of the purine ring.
Common protecting groups for the N6-amino group include acyl groups such as benzoyl (Bz) and acetyl (Ac), as well as phenoxyacetyl (PAC). nih.govglenresearch.com The choice of protecting group is dictated by its stability under the reaction conditions for N9-alkylation and the mildness of the conditions required for its subsequent removal. umich.edu For instance, the benzoyl group is stable under various conditions but can be removed using aqueous or ethanolic ammonia. nih.govsigmaaldrich.com More labile groups like phenoxyacetyl can be cleaved under even milder conditions, which is advantageous when the target molecule contains other sensitive functionalities. nih.gov The use of a 2,5-dimethylpyrrole moiety, formed by reacting the amine with 2,5-hexanedione, offers a base-stable protecting group that can be removed with aqueous acid. researchgate.netacs.org
Deprotection is the critical final step to unveil the target compound. The conditions must be carefully selected to remove the protecting group without degrading the product. For acyl groups, ammonolysis is a standard method. nih.govsigmaaldrich.com Aqueous methylamine, sometimes mixed with ammonium (B1175870) hydroxide, can accelerate deprotection, allowing for rapid cleavage at room or slightly elevated temperatures. nih.govglenresearch.com
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Benzoyl | Bz | Benzoyl chloride | Aqueous Ammonia (NH₄OH), heat | sigmaaldrich.com |
| Acetyl | Ac | Acetic anhydride | Aqueous Methylamine / NH₄OH (AMA) | glenresearch.comglenresearch.com |
| Phenoxyacetyl | PAC | Phenoxyacetyl chloride | Aqueous Ammonia (NH₄OH), room temp | nih.gov |
| 2,5-Dimethylpyrrole | - | 2,5-Hexanedione | Trifluoroacetic acid (TFA) / H₂O | researchgate.netacs.org |
Development of Robust and Scalable Synthetic Pathways for Research Quantities
A common and effective strategy involves the N9-alkylation of an N6-protected adenine. The synthesis typically begins with the protection of adenine's exocyclic amino group, for example, with a benzoyl group. The protected adenine is then deprotonated using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net The resulting adeninate anion is a potent nucleophile that reacts with a suitable electrophile, such as 3-bromopropanamide, via an Sₙ2 mechanism to form the desired N9-substituted product. nih.govresearchgate.net The use of polar aprotic solvents is known to favor the formation of the thermodynamically more stable N9 isomer over the N7 isomer. researchgate.net The final step is the deprotection of the N6-amino group to yield the target compound.
For scalability, factors such as reagent cost, ease of handling, and purification efficiency are critical. While chromatographic purification is suitable for small-scale synthesis, developing crystallization-based purification methods is preferable for larger quantities. The Mitsunobu reaction offers an alternative N9-alkylation method that often provides high N9 selectivity but can be more challenging to scale up due to reagent costs and purification of byproducts. mdpi.com
| Condition | Factor | Effect on N9 Selectivity | Reference |
|---|---|---|---|
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Favors N9-alkylation | researchgate.net |
| Solvent | Polar Protic (e.g., alcohols) | May increase N3/N7-alkylation | researchgate.net |
| Base | Strong, non-nucleophilic (e.g., NaH, K₂CO₃) | Generates adeninate anion for Sₙ2 reaction | researchgate.net |
| Reaction Type | Sₙ2 Alkylation (using alkyl halides) | Good N9 selectivity, especially with N6-protection | nih.govresearchgate.net |
| Reaction Type | Mitsunobu Reaction | Generally high N9 selectivity | mdpi.com |
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of biocatalysis. nih.gov These methods can offer milder reaction conditions, reduce the need for protecting groups, and provide access to compounds with high purity.
Enzymes offer a powerful toolkit for the selective functionalization of molecules like this compound. While the de novo enzymatic synthesis of the entire purine ring is a complex, multi-step process, specific enzymes can be used to modify existing precursors or perform key bond-forming reactions. news-medical.netresearchgate.netresearchgate.net
For the amide moiety, lipases are particularly versatile biocatalysts. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds under mild, anhydrous conditions. nih.gov A potential chemoenzymatic route could involve the lipase-catalyzed amidation of a precursor acid, 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanoic acid, or its corresponding ester. rsc.org Using a source of ammonia like ammonium bicarbonate, a lipase could directly convert the carboxylic acid to the primary amide, bypassing the need for harsh chemical activating agents. rsc.org This enzymatic approach is highly chemoselective, targeting the carboxylic acid without affecting other functional groups on the purine ring. nih.govbrandeis.edu
Enzymes involved in purine metabolism, such as adenine phosphoribosyltransferase, could also be engineered or adapted for synthetic purposes, potentially catalyzing the transfer of a modified side chain to the adenine core. mdpi.com
| Enzyme Class | Example | Potential Application | Reference |
|---|---|---|---|
| Lipase | Candida antarctica Lipase B (CALB) | Catalyze formation of the propanamide side chain from a carboxylic acid precursor. | nih.govrsc.org |
| Amidase | Amino acid amidases | Could be used in the reverse reaction (synthesis) or for selective modifications. | nih.gov |
| Phosphoribosyltransferase | Adenine phosphoribosyltransferase (APRT) | Potential for engineered enzymes to catalyze the addition of the side chain to adenine. | mdpi.com |
The compound this compound is achiral, meaning it does not have a stereocenter. Therefore, stereospecific synthesis is not directly required for its preparation. However, biocatalytic methods are exceptionally valuable for the synthesis of chiral analogues, should a stereocenter be introduced into the propanamide side chain (e.g., at the C2 position).
In such a hypothetical scenario, enzymes would be the premier tool for achieving high enantiomeric purity. A key biocatalytic strategy is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the product to be separated. acs.org For instance, if a racemic precursor containing a hydroxyl group was used to synthesize a chiral side chain, a lipase could perform a highly enantioselective acylation, yielding an acylated product and the unreacted alcohol in high enantiomeric excess. nii.ac.jp Similarly, amidases can be used for the kinetic resolution of racemic amino acid amides. nih.gov
Alternatively, asymmetric synthesis using enzymes like alcohol dehydrogenases (ADHs) could reduce a prochiral ketone precursor to a specific chiral alcohol with excellent stereocontrol, which could then be elaborated into the desired chiral side chain. acs.org These biocatalytic approaches provide a powerful platform for accessing single-enantiomer derivatives that are often crucial for biological activity.
Advanced Structural Characterization and Conformational Analysis of 3 6 Imino 6,9 Dihydro 3h Purin 9 Yl Propanamide
Spectroscopic Analysis for Elucidation of Molecular Structure and Conformation
A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure, connectivity, and three-dimensional conformation of 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. A suite of NMR experiments would be required for a complete assignment of the proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their local electronic environments. Key expected signals would include those for the purine (B94841) ring protons (H2 and H8), the exocyclic amino protons, the methylene (B1212753) protons of the propanamide side chain, and the amide protons. The chemical shifts (δ) and coupling constants (J) would be critical in establishing the connectivity of the propanamide side chain to the N9 position of the purine ring.
¹³C NMR: The carbon NMR spectrum would reveal the number of chemically distinct carbon atoms. The chemical shifts would indicate the hybridization state of each carbon. For instance, the signals for the purine ring carbons would appear in the aromatic region, while the methylene carbons of the side chain would be in the aliphatic region. The carbonyl carbon of the amide group would have a characteristic downfield shift.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, would provide valuable information about the nitrogen atoms in the purine ring and the amide group, aiding in the differentiation of the various nitrogen environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on analogous structures and are not experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.0 - 8.5 | 150 - 155 |
| H8 | 7.8 - 8.3 | 140 - 145 |
| NH₂ (imino) | 7.0 - 8.0 | - |
| N9-CH₂ | 4.2 - 4.6 | 40 - 45 |
| CH₂-C(O) | 2.6 - 3.0 | 35 - 40 |
| C(O)NH₂ | 7.0 - 7.5 (amide protons) | 170 - 175 |
| C4 | - | 150 - 155 |
| C5 | - | 118 - 123 |
| C6 | - | 155 - 160 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle and confirming the structure.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, confirming the connectivity within the propanamide side chain (i.e., the coupling between the N9-CH₂ and CH₂-C(O) protons).
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. The crucial correlation would be between the H8 proton of the purine ring and the N9-CH₂ carbon of the side chain, and/or the N9-CH₂ protons and the C4 and C8 carbons of the purine ring, which would unequivocally confirm the attachment of the side chain at the N9 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the propanamide side chain relative to the purine ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of specific functional groups.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the imino and amide groups (around 3100-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C=N and C=C stretching vibrations of the purine ring (in the 1500-1650 cm⁻¹ region), and N-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds. The purine ring breathing modes are typically strong in the Raman spectrum. Analysis of the vibrational spectra can also provide insights into intermolecular interactions, such as hydrogen bonding.
Table 2: Expected Vibrational Frequencies for Key Functional Groups (Note: These are general ranges and not experimental data.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (imino/amide) | Stretching | 3100 - 3400 |
| C=O (amide) | Stretching | 1650 - 1680 |
| C=N, C=C (purine) | Stretching | 1500 - 1650 |
| N-H | Bending | 1550 - 1650 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy.
Elemental Composition: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact molecular formula (C₈H₁₀N₆O).
Fragmentation Analysis: By employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be studied. The fragmentation would likely involve the cleavage of the propanamide side chain and characteristic fragmentations of the purine ring. This data would provide further confirmation of the molecular structure. A key fragment would be the adenine (B156593) moiety (m/z 135).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Electronic Transitions: The purine ring is a chromophore that absorbs UV light. The UV-Vis spectrum would be expected to show characteristic absorption maxima corresponding to the π → π* transitions within the aromatic system. The position of these maxima can be sensitive to the substitution pattern and the solvent environment. For adenine derivatives, a strong absorption peak is typically observed around 260 nm.
Tautomerism: The position of the absorption maximum can also be used to study tautomeric equilibria. The 6-imino form of the adenine moiety is in equilibrium with its 6-amino tautomer. UV-Vis spectroscopy, by comparing the spectrum to that of known N-substituted adenines, could provide insights into the predominant tautomeric form in a given solvent.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment
At present, there are no available studies utilizing chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for this compound. The molecule itself is not inherently chiral. For chirality to be present, a stereocenter would need to be introduced, for instance, through substitution on the propanamide side chain. Without such a chiral center or the presence of a chiral solvent or host molecule to induce chirality, the compound is achiral and therefore would not exhibit a CD or ORD spectrum. Consequently, a stereochemical assignment using these methods is not applicable.
X-ray Crystallography for Solid-State Molecular Architecture
Crystal Packing and Intermolecular Interactions
Without a crystal structure, any discussion of crystal packing and intermolecular interactions remains speculative. However, based on the molecular structure, it can be hypothesized that the primary intermolecular interactions would be hydrogen bonds. The purine core, with its multiple nitrogen atoms and the exocyclic imino group, as well as the amide group of the side chain, provides numerous hydrogen bond donors and acceptors. These interactions would likely play a dominant role in the formation of a stable crystal lattice. Pi-stacking interactions between the purine rings are also a potential feature of the solid-state packing.
Tautomeric Forms in the Crystalline State
The determination of the predominant tautomeric form in the solid state is also contingent on X-ray crystallographic data. The 6-imino-purine core can exist in different tautomeric forms, and crystallographic analysis would unambiguously identify which form is present in the crystalline environment.
Tautomerism and Isomerism in Solution and Solid States
The study of tautomerism and isomerism is fundamental to understanding the chemical behavior of this compound. While specific experimental data for this compound is lacking, general principles of purine chemistry can be applied to infer potential behaviors.
Keto-Enol and Imino-Enamine Tautomerism of the Purine Core and Imino Group
The 6-imino group of the purine ring is expected to exist in equilibrium with its amino tautomer. In the case of the parent molecule, adenine (6-aminopurine), the amino form is overwhelmingly favored in both solution and the solid state. It is highly probable that this compound also exists predominantly in the 6-amino tautomeric form. The term "imino" in the formal name specifies a particular tautomer that may not be the most stable or prevalent form.
| Tautomeric Forms of the Purine Core |
| 6-Imino Form |
| 6-Amino Form (likely predominant) |
Solution-State Dynamics and Conformational Flexibility
The key conformational degrees of freedom in the side chain include:
Rotation around the N9—C1' bond (glycosidic bond analogue).
Rotation around the C1'—C2' bond.
Rotation around the C2'—C(O) bond.
Rotation around the C(O)—N bond of the amide.
The study of such dynamics often relies on a combination of experimental and theoretical methods.
Experimental Approaches:
Femtosecond Transient Absorption Spectroscopy: This technique is used to investigate the excited-state dynamics of purine derivatives. It can track the ultrafast processes, such as internal conversion and intersystem crossing, that occur after the molecule absorbs light. These dynamics are influenced by the molecule's conformation.
NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between protons, helping to determine the preferred conformation of the side chain relative to the purine ring. Rotational barriers can also be estimated by studying the coalescence of NMR signals at different temperatures.
Theoretical Approaches:
Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the molecule over time, providing a detailed picture of its conformational landscape. These simulations can reveal the most populated conformational states and the time scales of transitions between them.
Quantum Mechanical Calculations: High-level quantum calculations can be used to map the potential energy surface as a function of the key dihedral angles in the side chain. This allows for the identification of low-energy conformers and the energy barriers separating them.
The conformational flexibility of the side chain can be influenced by several factors:
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can affect the stability of different conformers.
Intramolecular Interactions: Hydrogen bonding or steric interactions between the propanamide side chain and the purine ring can restrict conformational freedom.
Temperature: Higher temperatures can provide enough energy to overcome rotational barriers, leading to a more dynamic conformational equilibrium.
The table below outlines the primary rotational dynamics within the N9-propanamide side chain.
| Rotational Bond | Description | Influencing Factors |
|---|---|---|
| N9—C1' | Rotation of the entire side chain relative to the purine ring. Defines syn/anti-like conformations. | Steric hindrance from the C6-imino group, potential intramolecular hydrogen bonds. |
| C1'—C2' | Rotation of the ethylamide portion of the side chain. | Steric bulk, solvent interactions. |
| C2'—C(O) | Rotation around the bond adjacent to the carbonyl group. | Electronic effects of the amide group, potential for specific solvent coordination. |
| C(O)—N (Amide) | Rotation is generally restricted due to the partial double bond character of the amide bond, leading to planar cis/trans isomers. The trans isomer is typically favored. | High energy barrier to rotation. |
Theoretical and Computational Studies on Electronic Structure and Reactivity of 3 6 Imino 6,9 Dihydro 3h Purin 9 Yl Propanamide
Quantum Chemical Calculations
Solvation Models in Computational Studies
It is important to note that while computational studies exist for structurally related purine (B94841) derivatives, the strict focus on 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide, as per the instructions, means that such analogous data cannot be substituted. Future research may shed light on the properties of this compound, at which point a detailed theoretical and computational analysis will be possible.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational molecular science, allowing for the exploration of the conformational landscape and dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory that describes how the positions and velocities of atoms evolve, revealing the molecule's flexibility and preferred shapes.
The accuracy of MD simulations is fundamentally dependent on the quality of the underlying potential energy function, known as the force field. nih.gov While general-purpose force fields like AMBER and CHARMM are well-parameterized for standard biomolecules such as proteins and nucleic acids, they often lack accurate parameters for novel or drug-like molecules. nih.gov Therefore, a specific force field for this compound would need to be developed and validated.
This process involves defining the parameters for all bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions within the molecule. Quantum mechanical (QM) calculations are the primary source for deriving these parameters. nih.govrsc.org High-level QM methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, would be used to:
Optimize the molecular geometry to determine equilibrium bond lengths and angles.
Calculate the Hessian matrix (the matrix of second derivatives of the energy) to derive force constants for bonds and angles. nih.gov
Determine partial atomic charges by fitting them to the QM-calculated electrostatic potential (e.g., using the Restrained Electrostatic Potential - RESP - method).
Scan the potential energy surface along rotatable bonds to derive the torsional (dihedral) parameters that govern the molecule's conformational preferences. chemrxiv.org
Once a complete set of parameters is assembled, the force field must be validated. This typically involves running short MD simulations and comparing the resulting average geometries, energies, and vibrational frequencies against the original QM data to ensure the force field accurately reproduces the fundamental properties of the molecule.
Below is a representative table of the types of bonded parameters that would be specifically developed for the unique chemical moieties of the target molecule.
| Parameter Type | Atoms Involved | Force Constant (Hypothetical) | Equilibrium Value (Hypothetical) |
|---|---|---|---|
| Bond Stretch | C6=N7 (Imino) | 550 kcal mol⁻¹ Å⁻² | 1.28 Å |
| Angle Bend | C5-C6=N7 (Imino) | 70 kcal mol⁻¹ rad⁻² | 125.0° |
| Dihedral Torsion | N9-C1'-C2'-C3' (Side Chain) | 1.5 kcal mol⁻¹ (Vn), 2-fold (n) | 180.0° (γ) |
| Bond Stretch | C3'-C(O) (Amide) | 480 kcal mol⁻¹ Å⁻² | 1.52 Å |
| Angle Bend | C2'-C3'-C(O) (Amide) | 60 kcal mol⁻¹ rad⁻² | 112.0° |
With a validated force field, extensive MD simulations can be performed to map the conformational landscape of this compound. rsc.org The molecule would be solvated in a periodic box of water molecules (e.g., TIP3P model) to mimic physiological conditions. Simulations running for hundreds of nanoseconds or even microseconds would allow the molecule to overcome rotational energy barriers and sample a wide range of possible conformations. nih.gov
Analysis of the resulting trajectory would focus on the dihedral angles defining the orientation of the propanamide side chain relative to the purine ring and the flexibility within the side chain itself. By projecting the simulation data onto a free energy surface as a function of key dihedral angles, distinct, low-energy conformational states can be identified. aip.org This analysis reveals the most probable shapes the molecule adopts in solution, the energy barriers separating these shapes, and the timescales of conformational transitions.
The table below illustrates a hypothetical outcome of such an analysis, identifying major conformers based on key dihedral angles.
| Conformer | Dihedral 1 (N9-C1'-C2'-C3') | Dihedral 2 (C1'-C2'-C3'-C(O)) | Relative Population (%) | Description |
|---|---|---|---|---|
| A (Extended) | ~180° (anti) | ~180° (anti) | 65% | Side chain is fully extended away from the purine ring. |
| B (Folded) | ~60° (gauche) | ~180° (anti) | 25% | Side chain folds back towards the purine imidazole (B134444) ring. |
| C (Kinked) | ~180° (anti) | ~70° (gauche) | 10% | A kink is present in the propanamide tail. |
Reaction Mechanism Elucidation via Computational Chemistry
Beyond conformational dynamics, computational chemistry is instrumental in elucidating potential reaction mechanisms, identifying transition states, and calculating the energy barriers that govern reaction rates. nih.gov
The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org By systematically scanning the PES along a defined reaction coordinate (e.g., the distance of a bond being formed or broken), one can map out the lowest energy path from reactants to products. visualizeorgchem.com
For this compound, several reactions are of interest:
Imino-Amino Tautomerization: The equilibrium between the 6-imino form and its 6-amino tautomer is critical for its hydrogen bonding properties. A PES scan could be performed along the coordinate representing proton transfer from the exocyclic nitrogen to the N1 ring nitrogen.
Amide Hydrolysis: The stability of the propanamide side chain can be assessed by modeling its hydrolysis. The reaction coordinate would involve the nucleophilic attack of a water molecule on the amide carbonyl carbon.
Purine Ring Opening: Under certain conditions, the imidazole ring of the purine core could undergo hydrolytic cleavage, a potential degradation pathway.
These scans are performed using QM methods to ensure accurate energy calculations along the reaction pathway.
The maximum energy point along a reaction path on the PES corresponds to the transition state (TS). researchgate.net While a PES scan provides an approximation of the TS, more sophisticated algorithms are used to locate its precise geometry. A critical test for a true TS is the calculation of its vibrational frequencies; a valid TS must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. visualizeorgchem.com
Once the structures of the reactants and the transition state are optimized, the activation energy (Ea) for the reaction can be calculated as the difference in their energies. This value is paramount as it directly relates to the reaction rate via the Arrhenius equation, providing a quantitative measure of how fast the reaction is likely to occur.
The following table provides hypothetical activation energies for key potential reactions of the molecule.
| Reaction | Reaction Coordinate | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Imino-Amino Tautomerization (uncatalyzed) | N-H bond breaking / N-H bond forming | 35.5 |
| Amide Hydrolysis (water-mediated) | C-N bond cleavage | 28.0 |
| Imidazole Ring Opening | C8-N9 bond cleavage | 45.2 |
Nitrogen atoms with three single bonds, like in ammonia (B1221849), can undergo a rapid "umbrella-like" flipping motion known as pyramidal inversion. wikipedia.org This process is also relevant for the exocyclic imino group (=N-H) in the subject molecule. The imino nitrogen can invert its configuration, passing through a linear C=N-H transition state.
Computational chemistry can precisely calculate the energy barrier for this inversion by determining the energy difference between the bent ground state and the linear transition state. researchgate.net The magnitude of this barrier determines the rate of inversion. For most simple amines and imines at room temperature, this inversion is extremely rapid. wikipedia.org Calculating this barrier for this compound would provide insight into the dynamic nature of the imino group and its hydrogen-bonding capabilities.
| Species | Geometric State | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|---|
| Imino Group of Target Molecule | Ground State (Bent) | DFT / B3LYP / 6-311+G** | 0.0 (Reference) |
| Transition State (Linear) | 12.5 (Inversion Barrier) | ||
| Ammonia (for comparison) | Inversion Barrier | Experimental | 5.8 wikipedia.org |
Hydrogen Bonding Patterns and Other Non-Covalent Interactions
Due to the lack of specific studies on this compound, a detailed analysis of its hydrogen bonding and other non-covalent interactions cannot be provided at this time. However, based on the general principles of molecular interactions observed in purine derivatives, a hypothetical discussion of potential interactions can be outlined.
Intramolecular Hydrogen Bonds
The molecular structure of this compound possesses functional groups capable of forming intramolecular hydrogen bonds. Specifically, the propanamide side chain, with its amide group (-CONH2), and the purine core, with its imino (-NH) and amino-like groups, present potential donor and acceptor sites. The likelihood and geometry of such bonds would be dependent on the molecule's conformational flexibility. Computational modeling would be required to determine the most stable conformers and the presence of any significant intramolecular hydrogen bonds.
Intermolecular Interactions (e.g., π-stacking, van der Waals forces)
Intermolecular forces are critical in determining the solid-state structure and properties of molecular compounds. For this compound, several types of intermolecular interactions would be anticipated.
π-Stacking: The purine ring system is aromatic and electron-rich, making it susceptible to π-stacking interactions. In the solid state, it is plausible that the purine rings of adjacent molecules would arrange in a parallel or offset fashion to maximize these stabilizing interactions. The strength and geometry of such stacking are influenced by the electronic properties of the purine ring.
Hydrogen Bonding: In addition to intramolecular possibilities, the hydrogen bond donors (N-H from the imino and amide groups) and acceptors (N atoms in the purine ring and the carbonyl oxygen of the amide) on the molecule's periphery would lead to a network of intermolecular hydrogen bonds, creating a stable three-dimensional crystal structure.
Without experimental or computational data for this compound, any representation of these interactions remains speculative. Further research is necessary to elucidate the specific non-covalent interactions governing this particular compound.
Comprehensive Search Yields No Specific Data for this compound
A thorough investigation of scientific literature and chemical databases for the compound "this compound" has revealed a significant lack of available data regarding its molecular interactions and recognition mechanisms. Despite extensive searches, no specific studies were identified that would allow for the detailed analysis requested.
The inquiry sought to populate a detailed article outline, including sections on in vitro binding studies with biomolecules, spectroscopic analysis of interactions, isothermal titration calorimetry, and computational docking. However, the scientific record does not appear to contain published research on "this compound" that would provide the necessary data for these sections.
Consequently, information regarding ligand-target binding assays, the use of techniques such as fluorescence quenching or surface plasmon resonance, thermodynamic characterization of binding, in silico screening for binding partners, and molecular docking to elucidate binding modes for this specific compound is not available in the public domain.
While the searches did yield information on structurally related purine analogues, the strict focus on "this compound" as per the user's request precludes the inclusion of data from these other compounds. Therefore, it is not possible to generate the requested scientific article with the specified detailed outline and data tables due to the absence of relevant research findings for this particular molecule.
Molecular Interactions and Recognition Mechanisms of 3 6 Imino 6,9 Dihydro 3h Purin 9 Yl Propanamide
Computational Docking and Molecular Modeling
Binding Affinity Prediction using Computational Methods
Predicting the binding affinity of small molecules like 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide to biological macromolecules is a key aspect of computational drug design. columbia.edu A variety of computational methods are employed to estimate how strongly a ligand will bind to a protein. These methods range in complexity and computational cost, with a general trade-off between accuracy and speed. columbia.edu
For a purine (B94841) derivative, computational approaches would typically involve molecular docking and molecular dynamics (MD) simulations to predict its binding mode and affinity to a target protein, such as an enzyme or a receptor. For instance, in studies of the bromodomain-containing protein 9 (BRD9), a combination of molecular docking and MD simulations has been used to rank potential binders and discard poor ligands before synthesis and biological testing. mdpi.com Parameters derived from these simulations, such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and per-residue interaction energy, serve as key indicators of a strong interaction. mdpi.com
Improving the accuracy of these predictions often involves refining scoring functions and considering factors like desolvation energy—the energy required to remove water molecules from the binding interface. columbia.edunih.gov A successful strategy for increasing binding affinity in computational design is to substitute polar residues at the interface with hydrophobic ones, thereby reducing desolvation costs. nih.gov
| Computational Method | Application in Binding Affinity Prediction | Key Considerations |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Scoring functions can sometimes lead to false positive or false negative results. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of the ligand-protein complex. | The length of the simulation can influence the accuracy of the results. mdpi.com |
| Free Energy Perturbation (FEP) | Calculates the difference in free energy between two states, providing a quantitative prediction of binding affinity. | Computationally intensive but generally provides more accurate results than docking alone. columbia.edu |
| MM-GBSA/PBSA | An end-point method to estimate the free energy of binding from MD simulation snapshots. | Balances accuracy with computational cost. mdpi.com |
Enzymatic Assays and Mechanistic Studies
The purine scaffold is a common feature in the active sites of many enzymes, and as such, derivatives like this compound are potential candidates for enzymatic interaction. utah.edu
Purine derivatives are well-known inhibitors of various enzymes, particularly those involved in purine metabolism and signaling pathways. scirp.org For example, adenosine (B11128) kinase and purine nucleoside phosphorylase (PNP) are key enzymes in the purine salvage pathway and are targets for inhibitors. nih.govresearchgate.net
The inhibitory potential of a compound like this compound would be assessed using kinetic assays to determine its inhibition constant (Ki) and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, formycin A, an adenosine analogue, has been shown to be an efficient inhibitor of PNP from H. pylori with a Ki of 14.0 ± 1.7 μM. nih.gov Similarly, various 6,8-disubstituted purine nucleosides have been evaluated as inhibitors of adenosine kinase. researchgate.net The data from these studies help in understanding the structure-activity relationships that govern the potency and selectivity of such inhibitors.
| Enzyme Class | Example | Role of Purine Derivatives |
| Purine-Metabolizing Enzymes | Purine Nucleoside Phosphorylase (PNP), Adenosine Deaminase (ADA) | Inhibition of these enzymes can have therapeutic effects in various diseases. utah.edunih.gov |
| Kinases | Adenosine Kinase | Purine derivatives can act as potent and selective inhibitors. researchgate.net |
| Polymerases | DNA/RNA Polymerases | Purine analogues can act as chain terminators or competitive inhibitors. nih.gov |
The structural similarity of this compound to natural purines like adenine (B156593) and guanine (B1146940) suggests it could act as a substrate mimic for certain enzymes. utah.edu Substrate mimicry can lead to competitive inhibition or, if the compound can be processed by the enzyme, enzymatic conversion.
For example, human alkyladenine DNA glycosylase (AAG) recognizes and excises a wide range of damaged purines from DNA. nih.gov The selectivity of AAG is dictated by a complex interplay of active site flexibility, hydrogen bonding, and π-π stacking interactions. nih.gov A synthetic purine derivative could potentially bind to the active site of such an enzyme. Whether it acts as an inhibitor or is turned over as a substrate would depend on the precise conformational changes it induces in the enzyme's active site. nih.gov
Nucleic Acid Interactions
The planar, aromatic structure of the purine ring is crucial for its role in the structure of DNA and RNA, allowing for efficient stacking within the double helix. reddit.com Derivatives of purines can interact with nucleic acids in various ways.
Purine derivatives can bind to DNA and RNA through several modes, including intercalation between base pairs or binding to the major or minor grooves. These interactions are typically studied using techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry to determine the binding mode, affinity, and thermodynamic parameters of the interaction. The specific modifications on the purine ring and the side chain at the N9 position would influence the preferred mode of binding.
The binding of a small molecule to DNA or RNA can alter its structure and, consequently, its function. For example, the tautomeric forms of purine bases can lead to mispairing and mutations. nih.gov A synthetic purine analogue could potentially stabilize a particular conformation of DNA or RNA, such as a G-quadruplex, or it could disrupt the normal Watson-Crick base pairing.
Furthermore, purine derivatives can interfere with enzymatic processes involving nucleic acids. For instance, purine riboside has been shown to be phosphorylated in cells and its triphosphate derivative competitively inhibits E. coli RNA polymerase with respect to ATP, thereby inhibiting RNA synthesis. nih.gov This indicates that a modified purine like this compound, if converted to its corresponding nucleotide triphosphate, could potentially interfere with the function of polymerases and other nucleic acid-processing enzymes.
Exploration of in Vitro Biological Activities and Molecular Pathways
Assays for Modulating Cellular Pathways in Model Systems
No studies have been published that investigate the effect of 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide on purine (B94841) metabolism. Such studies would typically involve enzymatic assays using key enzymes of the purine biosynthesis and salvage pathways, or metabolomic analysis of cells treated with the compound.
There is no available data from in vitro studies, such as flow cytometry or western blot analysis of cell cycle-related proteins (e.g., cyclins, CDKs), to indicate whether this compound interferes with cell cycle progression.
Interaction with Specific Cellular Targets and Biomarkers
No target engagement studies for this compound have been reported. Techniques such as thermal shift assays, surface plasmon resonance, or cellular thermal shift assays (CETSA) would be required to identify and validate its direct molecular targets.
The effect of this compound on the expression or activity of specific proteins in cell lines has not been documented. Research in this area would necessitate techniques like quantitative PCR, western blotting, or specific activity assays.
Structure Activity Relationship Sar Studies and Analogue Design
Systematic Modification of the Purine (B94841) Ring
The purine scaffold offers multiple sites for modification, each capable of significantly altering the compound's interaction with biological targets.
The nitrogen atoms within the purine's bicyclic structure are critical for its chemical properties and biological interactions. While direct alkylation of purine derivatives often leads to a mixture of N7 and N9 regioisomers, with the N9 isomer typically being the more thermodynamically stable product, some N7-substituted purines have demonstrated notable biological activities, including antiviral and anticancer effects. nih.gov The introduction of substituents at the N1 and N3 positions is less common but can influence the electronic distribution and hydrogen bonding capabilities of the purine ring.
Table 1: Hypothetical Substituent Effects on Purine Ring Nitrogens
| Position | Substituent | Potential Effect on Activity | Rationale |
|---|---|---|---|
| N1 | Methyl | May alter tautomeric equilibrium and hydrogen bonding patterns. | Steric hindrance could disrupt binding to target proteins. |
| N3 | Alkyl groups | Could impact planarity and electronic properties. | May influence stacking interactions with aromatic residues in a binding pocket. |
This table is illustrative and based on general principles of purine chemistry, not on specific experimental data for 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide.
Modifications at the carbon atoms of the purine ring have been extensively studied in various purine analogues.
At the C2 position , the introduction of small alkylamino groups, such as a methylamino group, has been shown to be favorable for activity at A3 adenosine (B11128) receptors in a series of N6-(3-iodobenzyl)adenine derivatives. nih.gov
The C6 position is a critical determinant of a purine analogue's identity and function. In many biologically active purines, this position is substituted with an amino or an oxo group. Novel nucleoside derivatives with nitrogen substitution at the C-6 position have been prepared and screened for their in vitro anticancer bioactivity. nih.gov
The C8 position is another key site for modification. Substitution at this position with groups like amino, dimethylamino, piperidinyl, or piperazinyl has been identified as a favorable modification in studies of adenine (B156593) derivatives as ligands for adenine receptors. nih.gov Furthermore, the introduction of a phenyl group at the C-8 position of the purine structure has been explored in the design of new anticancer compounds. nih.gov
Table 2: Summary of C2, C6, and C8 Modification Effects in Related Purine Analogues
| Position | Modification | Observed Effect in Analogues | Reference |
|---|---|---|---|
| C2 | Small alkylamino | Favorable for A3 adenosine receptor affinity | nih.gov |
| C6 | Nitrogen substitution | Potential for anticancer activity | nih.gov |
| C8 | Basic residues (amino, piperidinyl) | Favorable for adenine receptor binding | nih.gov |
Diversification of the Imino Group at Position 6
The 6-imino group is a defining feature of this compound, distinguishing it from the more common 6-aminopurine (adenine) derivatives.
Direct substitution on the exocyclic imino nitrogen would create a new chemical entity with altered hydrogen bonding capabilities and steric profile. While specific studies on this modification for the target compound are lacking, research on related N6-substituted purine derivatives indicates that such changes can profoundly impact biological activity. For instance, a variety of N6-substituted amino-9-(β-d-ribofuranosyl)purine analogues have been synthesized and evaluated for their anticancer effects. nih.gov
Isosteric replacement is a common strategy in drug design to improve physicochemical properties while retaining biological activity. The imino group (=NH) could potentially be replaced by other divalent groups. A classic isosteric replacement for the amino group (and by extension, the imino group) is the hydroxyl group, leading to hypoxanthine (B114508) analogues. estranky.sk Another well-known replacement is the thiol group, as seen in 6-thioguanine. estranky.sk These modifications would fundamentally change the electronic nature and hydrogen bonding capacity of the C6 substituent.
Table 3: Potential Isosteric Replacements for the 6-Imino Group
| Original Group | Isosteric Replacement | Resulting Analogue Class | Potential Impact | Reference |
|---|---|---|---|---|
| Imino (=NH) | Oxo (=O) | 6-oxopurine (Hypoxanthine) derivative | Altered H-bond donor/acceptor profile | estranky.sk |
Variation of the Propanamide Side Chain
The 9-propanamide side chain is a key feature that influences the compound's polarity, solubility, and potential interactions with a target's binding site. SAR studies on 9-alkyladenine derivatives have shown that the nature of the N9-substituent is crucial for activity and selectivity. nih.gov
Modifications to the propanamide side chain could include:
Altering the length of the alkyl chain: Shortening or lengthening the chain from three carbons could optimize the positioning of the amide group within a binding pocket.
Substitution on the alkyl chain: Introducing substituents such as hydroxyl or fluoro groups could create new interaction points or alter the chain's conformation.
Modification of the amide group: Replacing the primary amide with secondary or tertiary amides, or with other functional groups like esters or carboxylic acids, would significantly change the side chain's properties. Studies on other chemical scaffolds have shown that such modifications can lead to derivatives with a range of biological activities. sphinxsai.com
Table 4: Potential Modifications of the Propanamide Side Chain
| Modification Type | Specific Example | Expected Change in Properties |
|---|---|---|
| Chain Length | Ethanamide or Butanamide | Altered spatial orientation of the terminal functional group. |
| Chain Substitution | 2-hydroxypropanamide | Increased polarity and potential for new hydrogen bonds. |
| Amide Modification | N-methylpropanamide | Altered hydrogen bond donor capacity and lipophilicity. |
Linker Optimizations and Bioisosteric Replacements
The connection between the purine ring and the propanamide group is a simple N-alkyl bond. Linker optimization studies would explore different types of linkers to improve properties like solubility, metabolic stability, or target affinity. This could involve introducing heteroatoms (e.g., oxygen to form an ether linkage) or more rigid structures like alkynes or aromatic rings. Bioisosteric replacements for the purine ring itself or the amide group would also be a key area of investigation.
Computational Design of Novel Analogues
Computational chemistry plays a vital role in modern drug discovery by predicting the properties of novel molecules before they are synthesized.
Ligand-Based Design: In the absence of a known 3D structure of the biological target, this approach would use a set of known active molecules (if any existed for a similar target) to build a pharmacophore model. This model would define the essential features required for activity, which could then be used to design new analogues of this compound.
Structure-Based Design: If the 3D structure of the biological target were known, molecular docking studies could be performed to predict how the compound and its analogues bind to the target's active site. This would provide valuable insights for designing new molecules with improved binding affinity.
De novo design algorithms could be employed to generate entirely new molecular structures that are predicted to bind to a specific target. These algorithms could use the purine core of this compound as a starting point and build novel side chains or linkers.
Advanced Analytical Methodologies for Research and Characterization of Analogues
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatography is the cornerstone of analytical chemistry for purine (B94841) analogues, providing powerful tools for separation and quantification. Techniques range from high-performance liquid chromatography for polar, non-volatile compounds to gas chromatography for volatile derivatives.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of purine analogues due to its versatility and wide applicability. Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
UV Detection: UV-Vis detection is a robust and common method for routine purity assessment and quantification. Purine analogues typically exhibit strong UV absorbance around 254-260 nm due to the aromatic nature of the purine ring system. ijnrd.orgjpionline.org A validated HPLC-UV method can provide precise and accurate measurements of the main compound and known impurities. jpionline.org
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides significantly enhanced selectivity and sensitivity. mdpi.com MS detection is invaluable for identifying unknown impurities, characterizing degradation products, and confirming the molecular weight of the analyte. Tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation by providing fragmentation data, which is crucial for identifying metabolites in complex biological matrices. nih.govchromatographyonline.com Ultra-high-performance liquid chromatography (UHPLC) systems are often employed to achieve faster separations and higher resolution. mdpi.comchromatographyonline.com
| Parameter | Condition 1 (HPLC-UV) jpionline.org | Condition 2 (UHPLC-MS/MS) mdpi.com | Condition 3 (IP-RP-UPLC-MS/MS) nih.gov |
|---|---|---|---|
| Column | Shimadzu C18 | Waters HSS T3 (2.1 × 50 mm, 1.8 µm) | Xbridge Amide (2.1 × 100 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile: 0.05% Orthophosphoric Acid (20:80 v/v) | A: 0.1% Formic Acid in Water B: Methanol | A: 95:5 Water/Acetonitrile with 20 mM Ammonium (B1175870) Acetate & Hydroxide (B78521) B: Acetonitrile |
| Flow Rate | 0.6 mL/min | 0.4 mL/min | Not Specified |
| Detection | UV at 254 nm | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) in MRM mode |
| Application | Quantification of Valganciclovir | Quantification of Uric Acid and Allantoin | Quantification of 35 purine and pyrimidine (B1678525) metabolites |
Chiral HPLC for Enantiomeric Purity Determination
Many analogues of "3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide" may possess chiral centers, leading to the existence of enantiomers. nih.gov Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral HPLC is the preferred method for determining enantiomeric purity.
This can be achieved using two main approaches:
Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that interacts differently with each enantiomer, leading to different retention times.
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers. These complexes are then separated on a standard achiral column. nih.gov For instance, glycopeptides like Vancomycin have been used as chiral additives to separate enantiomers of various compounds. nih.gov
| Approach | Principle | Example Selector | Typical Application |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral-packed column. | Polysaccharide derivatives (e.g., cellulose, amylose) | Direct separation of a wide range of racemates. |
| Chiral Mobile Phase Additive (CMPA) nih.gov | Formation of transient diastereomeric complexes with a chiral selector in the mobile phase, separated on an achiral column. | Glycopeptides (e.g., Vancomycin), Cyclodextrins | Method development for specific enantiomeric separations. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but it is limited to thermally stable and volatile compounds. Purine analogues are typically non-volatile. semanticscholar.orgresearchgate.net Therefore, to analyze them using GC-MS, a derivatization step is required to convert the polar functional groups (such as amines and hydroxyls) into less polar, more volatile moieties. semanticscholar.orgresearchgate.net
Common derivatizing agents include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like ethyl chloroformate (ECF). semanticscholar.orgresearchgate.net The resulting derivatives can be separated on a GC column (e.g., HP-5) and detected by mass spectrometry, which provides both quantification and structural information. semanticscholar.orgresearchgate.net This method is particularly useful for analyzing purine bases after hydrolysis of a larger analogue. semanticscholar.org
Electrophoretic Techniques for Biomacromolecular Interaction Analysis
Electrophoretic techniques separate molecules based on their migration in an electric field. For purine analogues, these methods are especially useful for analyzing their interactions with biomacromolecules like proteins and nucleic acids.
Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires minimal sample volume. Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, uses surfactants (micelles) to separate both charged and neutral molecules and has been successfully applied to the separation of purine bases. nih.gov
Gel Electrophoresis: Techniques like affinity gel electrophoresis can be used to study the binding of purine analogues to proteins or DNA. A change in the electrophoretic mobility of the biomacromolecule in the presence of the analogue can indicate binding. Furthermore, specialized assays like the Comet assay, which involves gel electrophoresis of single cells, can be used to assess the ability of a purine analogue to enhance or inhibit DNA damage caused by other agents, providing insight into its interaction with DNA repair pathways. mdpi.com
Specialized Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS for Metabolite Identification in vitro)
The identification of metabolites formed during in vitro studies (e.g., in liver microsomes or cell cultures) is essential for understanding the biotransformation of a drug candidate. Hyphenated techniques that couple the separation power of liquid chromatography with information-rich detectors are indispensable for this purpose.
LC-MS/MS: As previously mentioned, LC-MS/MS is a cornerstone of metabolite identification. nih.gov By comparing the mass spectra and retention times of metabolites with the parent compound and potential reference standards, metabolic pathways can be elucidated. The use of Multiple Reaction Monitoring (MRM) allows for highly sensitive and selective quantification of expected metabolites. nih.govmdpi.com
LC-NMR: While LC-MS provides molecular weight and fragmentation data, it cannot always distinguish between isomers. The hyphenation of LC with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) provides unambiguous structural information. nih.gov Although NMR is inherently less sensitive than MS, various approaches can be employed:
On-flow LC-NMR: The eluent from the LC column flows directly through the NMR probe.
Stop-flow LC-MS-NMR: The LC flow is stopped when a peak of interest is in the NMR probe, allowing for longer acquisition times to improve the signal-to-noise ratio. nih.gov
Offline LC-MS/NMR: Peaks of interest are identified by LC-MS and collected using a fraction collector. The solvent is then evaporated, and the isolated metabolite is redissolved in a deuterated solvent for analysis by a high-field NMR spectrometer. nih.gov This offline approach allows for the analysis of very low-concentration metabolites by concentrating the sample.
Quantitative Analysis Methods (e.g., for in vitro stability, enzymatic kinetics)
Reliable quantitative methods are essential for evaluating the pharmacological properties of purine analogues in in vitro settings. These methods are typically based on validated HPLC-UV or LC-MS/MS assays.
In vitro Stability: To assess the metabolic stability of a compound, it is incubated with a biological matrix (e.g., liver microsomes, plasma, or hepatocytes), and its concentration is measured at various time points. A validated LC-MS/MS method is the gold standard for this application due to its speed, sensitivity, and selectivity, allowing for the accurate determination of the compound's half-life.
Enzymatic Kinetics: Many purine analogues function by inhibiting specific enzymes. Quantitative analysis is key to characterizing these interactions. By measuring the rate of an enzymatic reaction (either substrate depletion or product formation) at different concentrations of the analogue, key inhibitory parameters can be determined. For example, real-time fluorescence assays or HPLC-based methods can be used to measure enzyme activity and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). mdpi.com These kinetic studies are fundamental to understanding the mechanism of action and potency of the analogue.
Future Research Directions and Potential Applications in Chemical Biology
Elucidation of Novel Biological Targets and Pathways
A primary avenue for future research will be the identification of the cellular targets of 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide. Given its structural similarity to endogenous purines, it is plausible that this compound interacts with a variety of proteins that recognize purine (B94841) scaffolds, such as kinases, polymerases, and metabolic enzymes.
Initial screening efforts could employ high-throughput screening (HTS) against panels of recombinant human kinases, given that many purine analogs are known to be kinase inhibitors. A tiered approach, starting with broad panels and progressing to more focused kinase families, would be an efficient strategy. Further, affinity-based proteomics methods, such as chemical proteomics, could be utilized to pull down binding partners from cell lysates, providing an unbiased approach to target identification.
Once putative targets are identified, validation studies will be crucial. These could involve in vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm direct interaction and determine binding affinities. Cellular thermal shift assays (CETSA) could be employed to verify target engagement within a cellular context. Subsequent studies would then focus on elucidating the downstream effects of target modulation, thereby mapping the biological pathways influenced by the compound.
Development of Advanced Probes for Biochemical Research
The scaffold of this compound is amenable to chemical modification, making it an excellent candidate for the development of advanced chemical probes. The propanamide side chain offers a convenient handle for the attachment of various functional groups without significantly altering the core purine structure that is likely responsible for target recognition.
Future work could focus on synthesizing a suite of probe molecules. For instance, the addition of a terminal alkyne or azide group would enable its use in bioorthogonal chemistry applications, such as click chemistry-based activity-based protein profiling (ABPP) to identify targets in their native cellular environment. Fluorescently labeled derivatives could be developed for use in cellular imaging studies to visualize the subcellular localization of the compound and its targets. Furthermore, the synthesis of biotinylated or photo-crosslinkable versions would facilitate the isolation and identification of binding proteins.
These advanced probes would be invaluable tools for the broader research community, enabling detailed studies of purine-binding proteins and their roles in cellular processes.
| Probe Type | Functional Group | Potential Application |
| Activity-Based Probe | Terminal Alkyne/Azide | Covalent labeling and identification of enzyme targets |
| Imaging Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualization of subcellular localization |
| Affinity Probe | Biotin | Pull-down and identification of binding partners |
| Photo-affinity Probe | Diazirine, Benzophenone | Covalent cross-linking to targets upon photoactivation |
Insights into Purine Metabolism and Signaling
Purine metabolism and signaling are fundamental cellular processes, and dysregulation is associated with numerous diseases. As a purine analog, this compound has the potential to serve as a valuable tool to dissect these complex pathways.
Future research could investigate the compound's impact on key enzymes involved in purine biosynthesis and catabolism. For example, its effect on enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or adenosine (B11128) deaminase (ADA) could be assessed. Such studies would reveal whether the compound acts as a substrate, inhibitor, or allosteric modulator of these enzymes.
Furthermore, its potential to interfere with purinergic signaling pathways should be explored. This would involve examining its interaction with purinergic receptors, both P1 (adenosine) and P2 (ATP/ADP) receptors. By studying its effects on downstream signaling events, such as changes in cyclic AMP (cAMP) levels or calcium mobilization, researchers could gain new insights into the intricacies of purinergic signaling.
Design of Next-Generation Chemical Scaffolds
The chemical scaffold of this compound can serve as a template for the design of next-generation chemical libraries. The synthesis of related compounds with systematic modifications to both the purine core and the propanamide side chain could lead to the discovery of new molecules with improved potency, selectivity, and drug-like properties.
Structure-activity relationship (SAR) studies will be central to this effort. By synthesizing a library of analogs and evaluating their biological activity, researchers can identify the key structural features required for target engagement and biological effect. For example, modifications at the 6-position of the purine ring, which is an imino group in the parent compound, could be explored to modulate target selectivity. Similarly, varying the length and functionality of the side chain could influence pharmacokinetic properties. This approach is reminiscent of the development of antiviral purine derivatives where modifications to the acyclic side chain have led to compounds with improved therapeutic profiles.
Exploration of Synergistic Effects with Other Research Compounds in vitro
In vitro studies exploring the synergistic effects of this compound with other well-characterized research compounds could uncover novel combination strategies for modulating cellular pathways. For instance, if the compound is found to be a kinase inhibitor, combining it with inhibitors of other signaling pathways could lead to enhanced effects.
A systematic approach would involve screening the compound in combination with a library of known bioactive molecules in various cell-based assays. The data from these screens could be analyzed using models such as the Chou-Talalay method to determine whether the observed effects are synergistic, additive, or antagonistic. Promising combinations could then be further investigated to understand the underlying molecular mechanisms. This strategy has been successfully employed in the development of antiviral therapies where combinations of agents targeting different viral proteins are used.
| Compound Class | Potential Synergistic Target | Rationale for Combination |
| Kinase Inhibitors | Parallel signaling pathways | Overcoming resistance, enhanced pathway inhibition |
| Proteasome Inhibitors | Protein degradation pathways | Modulating the stability of the target protein |
| Epigenetic Modifiers | Histone modifying enzymes | Altering the transcriptional landscape to enhance effect |
Q & A
Q. What synthetic methodologies are reported for 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide, and how can reaction yields be improved?
Answer: Synthesis of purine-propanamide derivatives typically involves coupling reactions between functionalized purine cores and propanamide intermediates. For example, in analogous compounds, yields are optimized by controlling reaction temperature (e.g., reflux in anhydrous CH₂Cl₂), using catalysts like triflic acid, and employing column chromatography for purification . Reported yields vary (e.g., 37% in phosphodiesterase inhibitor synthesis vs. 92% in optimized routes), suggesting solvent choice (DMF vs. ethanol) and stoichiometric ratios are critical factors .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Answer: Structural validation relies on:
- ¹H/¹³C NMR : Chemical shifts for purine protons (e.g., δ 8.2–8.5 ppm for aromatic protons) and propanamide side-chain signals (e.g., δ 2.3–3.1 ppm for methylene groups) .
- ESI-MS : Molecular ion peaks (e.g., [M-H]⁻ at m/z 417 in similar compounds) .
- IR : Absorption bands for amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Q. What preliminary biological screening approaches are applicable to assess the activity of this compound?
Answer: Initial screening often involves enzyme inhibition assays (e.g., phosphodiesterase-9A inhibition via fluorescence polarization) and cell-based viability tests (e.g., antitumor activity in leukemia cell lines). Structural analogs have shown cAMP/cGMP modulation, suggesting similar protocols could be adapted .
Advanced Research Questions
Q. How does the substitution pattern on the purine ring influence the compound’s bioactivity and selectivity?
Answer: Substituents at N9 and C6 positions critically modulate activity. For instance, 9-isopropyl groups enhance lipophilicity and receptor binding in antitumor agents, while 6-amino/imino groups facilitate hydrogen bonding with catalytic residues in enzymes like phosphodiesterases . Comparative studies using analogs with varied substituents (e.g., allyl vs. benzyl at N9) can quantify structure-activity relationships (SAR) .
Q. What crystallographic insights explain the stability of this compound in solid-state configurations?
Answer: X-ray diffraction studies of related propanamide derivatives reveal stabilization via:
- N–H⋯N/O hydrogen bonds : Key for forming 1D chains (e.g., N⋯N = 3.055 Å, N⋯O = 2.968 Å) .
- π-π stacking : Between purine and aromatic side chains (centroid distances ~3.7–3.8 Å) .
- Solvent-free crystallization in ethanol or water often yields monoclinic systems (e.g., space group P1) .
Q. How can contradictions in reported biological data for purine-propanamide derivatives be systematically addressed?
Answer: Discrepancies (e.g., varying IC₅₀ values) require:
- Standardized assay conditions : Fixed ATP concentrations, pH buffers, and temperature .
- Orthogonal validation : Cross-checking enzyme inhibition with cellular uptake studies (e.g., radiolabeled analogs) .
- Meta-analysis : Comparing datasets across studies with identical substituents and purity thresholds (>95% by HPLC) .
Q. What computational strategies are effective for predicting the binding mode of this compound to target proteins?
Answer: Molecular docking (e.g., AutoDock Vina) paired with MD simulations can predict interactions with phosphodiesterase active sites. Key parameters include:
- Ligand flexibility : Sampling conformational states of the propanamide side chain.
- Solvent effects : Explicit water models to assess hydrogen-bonding networks .
- Validation against crystallographic data (e.g., PDB entries for PDE9A) ensures accuracy .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and catalytic acid/base systems for coupling reactions.
- Characterization : Combine NMR (for regiochemistry) and X-ray diffraction (for absolute configuration).
- Biological Testing : Use positive controls (e.g., IBMX for phosphodiesterase assays) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
